![molecular formula C11H14FNO4S B2586946 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 250714-79-5](/img/structure/B2586946.png)
2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid
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Overview
Description
“2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid” is a chemical compound with the molecular formula C11H14FNO4S and a molecular weight of 275.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a (4-Fluorophenyl)sulfonyl group attached to the alpha carbon via an amino group .Scientific Research Applications
Synthesis and Drug Development
Practical Synthesis for Pharmaceutical Applications A practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, was developed. This synthesis involved asymmetric hydrogenation with ruthenium(II) complexes and achieved high enantiomeric excesses, showing its importance in the synthesis of chiral drug intermediates (Crameri et al., 1997).
Antibiotic Detection The compound's structural motif was used in the development of antibodies for detecting sulfonamide antibiotics in milk, demonstrating the compound's utility in food safety and pharmaceutical analysis (Adrián et al., 2009).
Chemical Synthesis and Analysis
Chiral Resolution and Enantiomer Determination The chiral resolution of a nonsteroidal antiandrogen, highlighting the importance of the compound's enantiomers in medicinal chemistry, was reported. This study also included the determination of the active enantiomer's absolute configuration, underscoring the relevance of stereochemistry in drug action (Tucker & Chesterson, 1988).
Asymmetric Hydrogenation The compound was synthesized via asymmetric hydrogenation, showcasing a method for creating optically active intermediates crucial for drug synthesis, with a focus on producing mibefradil, a calcium antagonist (Crameri et al., 1997).
Novelty and Applications in Biochemistry
Enzyme Inhibition and Antitumor Agents Research on substituted sulfonamides and sulfonyl hydrazides related to glutamine explored their potential as inhibitors of L-asparagine synthetase, aiming at their application as antitumor agents. This highlights the compound's role in developing new cancer therapies (Brynes et al., 1978).
Synthesis of Fluorinated Polymers A study on fluorinated polymers containing short perfluorobutyl side chains, synthesized from monomers including a (perfluorobutyl)ethyl acrylate derivative, showcased the compound's utility in creating materials with super wetting performance on various substrates. This research points to its potential in environmental-friendly alternatives for long-chain fluorinated polymers (Jiang et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRQLAGSSZUTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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